molecular formula C17H17NS B374803 3-dibenzo[b,e]thiepin-11(6H)-ylidene-1-propanamine

3-dibenzo[b,e]thiepin-11(6H)-ylidene-1-propanamine

Cat. No.: B374803
M. Wt: 267.4g/mol
InChI Key: ODRWNMOVHUSDRV-DHDCSXOGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3Z)-3-(6H-benzocbenzothiepin-11-ylidene)propan-1-amine is a complex organic compound characterized by its unique structure, which includes a benzocbenzothiepin core

Properties

Molecular Formula

C17H17NS

Molecular Weight

267.4g/mol

IUPAC Name

(3Z)-3-(6H-benzo[c][1]benzothiepin-11-ylidene)propan-1-amine

InChI

InChI=1S/C17H17NS/c18-11-5-9-15-14-7-2-1-6-13(14)12-19-17-10-4-3-8-16(15)17/h1-4,6-10H,5,11-12,18H2/b15-9-

InChI Key

ODRWNMOVHUSDRV-DHDCSXOGSA-N

SMILES

C1C2=CC=CC=C2C(=CCCN)C3=CC=CC=C3S1

Isomeric SMILES

C1C2=CC=CC=C2/C(=C/CCN)/C3=CC=CC=C3S1

Canonical SMILES

C1C2=CC=CC=C2C(=CCCN)C3=CC=CC=C3S1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-3-(6H-benzocbenzothiepin-11-ylidene)propan-1-amine typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of thionoesters with arynes through a Diels–Alder cycloaddition/nucleophilic arylation process . This reaction is performed under mild conditions and does not require transition metals, making it an efficient and environmentally friendly approach.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the development of catalytic processes can further improve the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

(3Z)-3-(6H-benzocbenzothiepin-11-ylidene)propan-1-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

(3Z)-3-(6H-benzocbenzothiepin-11-ylidene)propan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of (3Z)-3-(6H-benzocbenzothiepin-11-ylidene)propan-1-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3Z)-3-(6H-benzocbenzothiepin-11-ylidene)propan-1-amine is unique due to its specific structural features, which confer distinct chemical and biological properties

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